2-(1-Hydroxy-2-(1,2,3,4,4a,7,8,8a-octahydro-3-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-4-oxo-1-naphthalenyl)ethyl)-alpha-oxooxiraneacetaldehyde
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Overview
Description
2-(1-Hydroxy-2-(1,2,3,4,4a,7,8,8a-octahydro-3-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-4-oxo-1-naphthalenyl)ethyl)-alpha-oxooxiraneacetaldehyde is a natural product found in Streptomyces with data available.
Scientific Research Applications
Chemoenzymatic Synthesis Applications
- This compound is involved in chemoenzymatic synthesis processes. For instance, Kinoshita et al. (2008) described the enzymatic resolution products of similar compounds, which were converted into (+)-alpha-polypodatetraene and methyl (5R,10R,13R)-labda-8-en-15-oate, indicating its potential use in synthesizing complex organic molecules (Kinoshita et al., 2008).
Green Synthesis Methods
- Research by Fu et al. (2016) demonstrated a green and convenient synthetic method for related naphthalene-1,4-dione derivatives. This research highlights the environmental benefits of such synthetic processes, suggesting that similar methods could be applied to the synthesis of our compound of interest (Fu et al., 2016).
Biological Evaluation
- Kumar et al. (2017) developed a green, operationally simple, and highly efficient one-pot approach for the synthesis of related compounds. These synthesized compounds were screened for in vitro antioxidant and anti-inflammatory activities, indicating potential biological applications (Kumar et al., 2017).
Spectroscopy and Catalysis
- Research by Enamullah et al. (2012) focused on the synthesis of related Schiff bases and their complexes, characterized by various spectroscopy methods and used in catalysis. This suggests the potential use of our compound in similar applications (Enamullah et al., 2012).
Supramolecular Chemistry
- The compound 2-Hydroxy-1-naphthaldehyde, a related compound, is frequently used as a functionalized fluorescent backbone for the synthesis of different fluorescent chemosensors, as noted by Das and Goswami (2017). This suggests potential applications of our compound in the development of sensors in supramolecular chemistry and molecular recognition (Das & Goswami, 2017).
properties
CAS RN |
143200-52-6 |
---|---|
Product Name |
2-(1-Hydroxy-2-(1,2,3,4,4a,7,8,8a-octahydro-3-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-4-oxo-1-naphthalenyl)ethyl)-alpha-oxooxiraneacetaldehyde |
Molecular Formula |
C20H28O7 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[2-[1-hydroxy-2-[3-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-4-oxo-3,7,8,8a-tetrahydro-2H-naphthalen-1-yl]ethyl]oxiran-2-yl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C20H28O7/c1-11-16(25)17(26)19(3)12(8-21)5-4-6-13(19)18(11,2)7-14(23)20(10-27-20)15(24)9-22/h5,9,11,13-14,16,21,23,25H,4,6-8,10H2,1-3H3 |
InChI Key |
MLIJBZORKJUODY-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)C2(C(C1(C)CC(C3(CO3)C(=O)C=O)O)CCC=C2CO)C)O |
Canonical SMILES |
CC1C(C(=O)C2(C(C1(C)CC(C3(CO3)C(=O)C=O)O)CCC=C2CO)C)O |
synonyms |
UCT 4B UCT-4B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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